molecular formula C11H15N3O B1422323 3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol CAS No. 1240526-10-6

3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Cat. No. B1422323
M. Wt: 205.26 g/mol
InChI Key: UREHYEKRFYDFNZ-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol, also known as 3DMPP, is an organic compound with a molecular formula of C6H10N2O. It is a colorless, odorless solid that is soluble in water and other organic solvents. 3DMPP is a member of the pyrazole family and is found naturally in some plant species. It has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Medicinal Chemistry

  • Summary of the Application : This compound has been used in the discovery and optimization of a series of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides that are selective and orally bioavailable Discoidin Domain Receptor 1 (DDR1) inhibitors . DDR1 is an emerging potential molecular target for new anticancer drug discovery .
  • Results or Outcomes : The two most promising compounds inhibited the enzymatic activity of DDR1, with IC50 values of 6.8 and 7.0 nM, respectively . They were significantly less potent in suppressing the kinase activities of DDR2, Bcr-Abl, and c-Kit . These compounds also potently inhibited the proliferation of cancer cells expressing high levels of DDR1 and strongly suppressed cancer cell invasion, adhesion, and tumorigenicity .

Oncology

  • Summary of the Application : This compound has been used in the design of chemically diverse PI3Kδ inhibitors . PI3Kδ mediates key immune cell signaling pathways and is a target of interest for multiple indications in immunology and oncology .

Drug Discovery

  • Summary of the Application : Compounds similar to “3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol” have shown significant inhibitory activity, which suggests potential applications in drug discovery .
  • Results or Outcomes : Compounds 14, 13, and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively .

Antitumor Scaffold

  • Summary of the Application : Pyrazolo[1,5-a]pyrimidine derivatives, including “3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol”, are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant antitumor potential .

Immunology

  • Summary of the Application : PI3Kδ mediates key immune cell signaling pathways and is a target of interest for multiple indications in immunology . “3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol” has been used in the design of chemically diverse PI3Kδ inhibitors .

properties

IUPAC Name

3-(2,3-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-8-9(2)13-14-7-10(4-3-5-15)6-12-11(8)14/h6-7,15H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREHYEKRFYDFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=CC(=CN2N=C1C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
Reactant of Route 2
3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
Reactant of Route 3
3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
Reactant of Route 4
3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
Reactant of Route 5
3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
Reactant of Route 6
3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

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